N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C29H26N4O3S and its molecular weight is 510.61. The purity is usually 95%.
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Scientific Research Applications
Antifolate and DHFR Inhibition
Compounds synthesized from similar chemical frameworks have been evaluated for their potential as dihydrofolate reductase (DHFR) inhibitors and as antitumor agents. For instance, classical antifolate N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid and its nonclassical analogues have demonstrated excellent inhibitory activity against human DHFR, indicating their potential in cancer therapy (Gangjee et al., 2007).
Crystal Structure Analysis
The crystal structures of certain acetamide derivatives reveal their conformation and potential interactions with biological targets. Studies on 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have provided insights into their molecular conformations, which are crucial for understanding their bioactive properties (Subasri et al., 2017).
Synthesis of β-Lactam Antibiotics
Related chemical structures have been utilized in the synthesis of key intermediates for the production of β-lactam antibiotics, highlighting their significance in the development of new antibacterial agents (Cainelli et al., 1998).
Glutaminase Inhibition
Derivatives like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to the chemical framework , have been investigated for their role as glutaminase inhibitors, indicating potential therapeutic applications in cancer treatment (Shukla et al., 2012).
Anticancer Activity
The synthesis and evaluation of new derivatives based on similar scaffolds have shown potent anticancer activity, which is comparable to existing chemotherapy agents. This demonstrates the compounds' potential in the development of novel anticancer treatments (Hafez & El-Gazzar, 2017).
In Vitro Cytotoxic Activity
The exploration of certain derivatives for their in vitro cytotoxic activity against various cancer cell lines offers insights into the development of new therapeutic agents with potential specificity for cancer treatment (Al-Sanea et al., 2020).
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O3S/c1-3-19-9-7-8-12-24(19)31-25(34)18-37-29-32-26-23(20-10-5-4-6-11-20)17-30-27(26)28(35)33(29)21-13-15-22(36-2)16-14-21/h4-17,30H,3,18H2,1-2H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZNTKPOSYJCSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC=C3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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